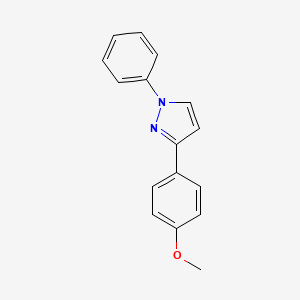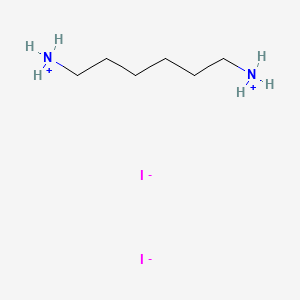
Diiodure d'hexaméthylènediammonium
Vue d'ensemble
Description
Hexamethylenediammonium diiodide is a chemical compound used for research and development . It is not intended for medicinal, household, or other uses .
Molecular Structure Analysis
Hexamethylenediammonium diiodide has a molecular formula of C6H18I2N2 . Its molecular weight is 372.02900 .Physical and Chemical Properties Analysis
Hexamethylenediammonium diiodide has a molecular weight of 372.02946 . The boiling point is 316.2ºC at 760 mmHg .Applications De Recherche Scientifique
Diiodure d'hexaméthylènediammonium : Analyse exhaustive des applications de la recherche scientifique
Optimisation des cellules solaires : Le this compound est utilisé dans l'optimisation des cellules solaires à base de pérovskite. Des variations et des substitutions dans les cations et anions organohalogénés, y compris ce composé, sont utilisées pour optimiser la bande interdite, la longueur de diffusion des porteurs et l'efficacité de conversion de puissance .
2. Synthèse de pérovskites hybrides organiques-inorganiques 2D Ce composé joue un rôle dans la synthèse de pérovskites hybrides organiques-inorganiques (OIHP) 2D, qui sont des matériaux présentant une structure naturelle de puits quantiques et des propriétés électroniques quasi-2D .
Safety and Hazards
Mécanisme D'action
Target of Action
Hexamethylenediammonium diiodide is an organic compound that is primarily used in the field of solar cell applications . The primary targets of this compound are organohalide based perovskites, which are an important class of material for solar cell applications .
Mode of Action
The compound interacts with organohalide cations and anions in perovskites. The variations or substitutions in these cations and anions are employed for the optimization of the band gap, carrier diffusion length, and power conversion efficiency of perovskites based solar cells .
Biochemical Pathways
It is known that the compound plays a crucial role in the optimization of the band gap, carrier diffusion length, and power conversion efficiency of perovskites based solar cells .
Pharmacokinetics
It is known that the compound is a crystalline solid that is soluble in water .
Result of Action
The result of the action of Hexamethylenediammonium diiodide is the optimization of the band gap, carrier diffusion length, and power conversion efficiency of perovskites based solar cells . This leads to improved performance and efficiency of these solar cells.
Action Environment
The action of Hexamethylenediammonium diiodide is influenced by environmental factors such as temperature. The compound is stable at room temperature but may decompose at high temperatures . Therefore, the compound’s action, efficacy, and stability are dependent on the environmental conditions in which it is stored and used.
Analyse Biochimique
Biochemical Properties
Hexamethylenediammonium diiodide plays a significant role in biochemical reactions, particularly in the context of organohalide-based perovskites used in solar cell applications . It interacts with various enzymes, proteins, and other biomolecules, optimizing the band gap, carrier diffusion length, and power conversion efficiency of perovskite-based solar cells . The compound’s interactions with biomolecules are primarily through ionic and hydrogen bonding, which facilitate the stabilization and enhancement of the desired biochemical properties.
Cellular Effects
Hexamethylenediammonium diiodide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the stability and efficiency of perovskite solar cells by modifying the interface contact of stacking perovskite solar cells with PEDOT:PSS as an electrode . This modification enhances the physical and electrical properties of the cells, leading to improved performance and stability. The compound’s impact on cell signaling pathways and gene expression is mediated through its interactions with specific biomolecules, resulting in altered cellular functions.
Molecular Mechanism
The molecular mechanism of hexamethylenediammonium diiodide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s weak basicity and good thermal stability allow it to form stable complexes with enzymes and proteins, modulating their activity . These interactions can lead to either inhibition or activation of specific enzymes, depending on the nature of the binding. Additionally, hexamethylenediammonium diiodide can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of hexamethylenediammonium diiodide change over time due to its stability and degradation properties. The compound is stable at room temperature but may degrade at higher temperatures . Long-term studies have shown that hexamethylenediammonium diiodide can maintain its biochemical properties for extended periods, making it suitable for in vitro and in vivo experiments. Its degradation products may have different effects on cellular function, necessitating careful monitoring of its stability during experiments.
Dosage Effects in Animal Models
The effects of hexamethylenediammonium diiodide vary with different dosages in animal models. At low doses, the compound has been observed to enhance cellular functions and improve the efficiency of biochemical reactions . At high doses, it may exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular metabolism . Threshold effects have been identified, indicating the importance of optimizing the dosage to achieve the desired biochemical outcomes without causing harm to the organism.
Metabolic Pathways
Hexamethylenediammonium diiodide is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels The compound’s interactions with metabolic enzymes can lead to changes in the production and utilization of key metabolites, affecting overall cellular metabolism
Transport and Distribution
Within cells and tissues, hexamethylenediammonium diiodide is transported and distributed through specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its biochemical effects. The transport and distribution mechanisms are essential for understanding how hexamethylenediammonium diiodide exerts its effects at the cellular and tissue levels.
Subcellular Localization
Hexamethylenediammonium diiodide exhibits specific subcellular localization, which is critical for its activity and function . The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization allows hexamethylenediammonium diiodide to interact with its target biomolecules effectively, modulating their activity and influencing cellular processes.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Hexamethylenediammonium diiodide can be achieved through a simple reaction between hexamethylenediamine and iodine.", "Starting Materials": [ "Hexamethylenediamine", "Iodine" ], "Reaction": [ "Dissolve hexamethylenediamine in water to form a clear solution.", "Add iodine to the solution and stir until the iodine dissolves completely.", "Heat the solution to 60-70°C and maintain the temperature for 2-3 hours.", "Cool the solution to room temperature and filter the resulting precipitate.", "Wash the precipitate with cold water and dry it in a vacuum oven to obtain Hexamethylenediammonium diiodide as a white crystalline solid." ] } | |
Numéro CAS |
20208-23-5 |
Formule moléculaire |
C6H17IN2 |
Poids moléculaire |
244.12 g/mol |
Nom IUPAC |
hexane-1,6-diamine;hydroiodide |
InChI |
InChI=1S/C6H16N2.HI/c7-5-3-1-2-4-6-8;/h1-8H2;1H |
Clé InChI |
JWNDFOVMVSGLKP-UHFFFAOYSA-N |
SMILES |
C(CCC[NH3+])CC[NH3+].[I-].[I-] |
SMILES canonique |
C(CCCN)CCN.I |
| 20208-23-5 | |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does HDADI2 improve the interface contact between the photoanode and counter electrode in S-PSCs?
A1: HDADI2 plays a crucial role in enhancing the interface contact between the photoanode and counter electrode in S-PSCs through two main mechanisms:
- Surface Modification: When applied to PEDOT:PSS (a common electrode material), HDADI2 modifies its surface morphology, making it rougher. [] This increased roughness enhances the adhesion between the photoanode and counter electrode, resulting in a stronger and more effective contact. []
- Energy Level Alignment: HDADI2 modification also improves the energy level alignment between PEDOT:PSS and the adjacent functional layers within the S-PSCs. [] This optimized energy level alignment facilitates more efficient charge transport across the interface, contributing to improved device performance. []
Q2: What are the benefits of using HDADI2-modified PEDOT:PSS in S-PSCs compared to unmodified PEDOT:PSS?
A2: Utilizing HDADI2-modified PEDOT:PSS in S-PSCs provides several advantages over using unmodified PEDOT:PSS, including:
- Enhanced Efficiency: The improved interface contact and optimized energy level alignment achieved with HDADI2 modification contribute to a significant increase in power conversion efficiency (PCE) of the S-PSCs. []
- Cost-Effectiveness: S-PSCs, in general, offer a cost advantage over traditional perovskite solar cells as they eliminate the need for expensive gold or silver electrodes. [] The use of HDADI2 further enhances this cost-effectiveness by improving the performance and stability of the less expensive electrode materials.
- Improved Stability: The stronger interface contact achieved with HDADI2 modification enhances the mechanical stability of the S-PSCs, allowing for repeated disassembly and reassembly without significant performance loss. [] This feature is particularly beneficial for cell maintenance and modular production.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



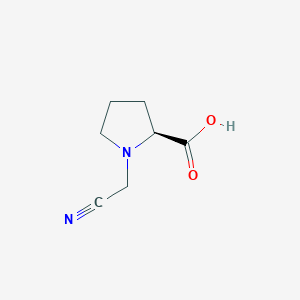

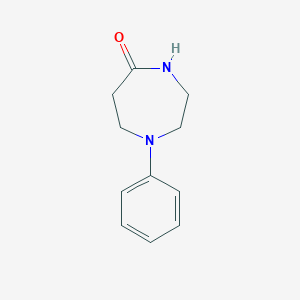
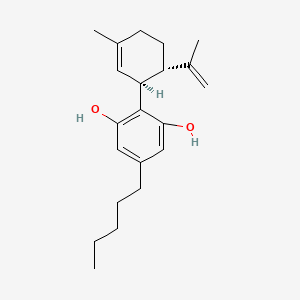
![tert-Butyl 4-chloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate](/img/structure/B1499228.png)
![N-[1-(5,5-Dimethyl-3-oxo-cyclohex-1-enyl)-vinyl]-acetamide](/img/structure/B1499232.png)
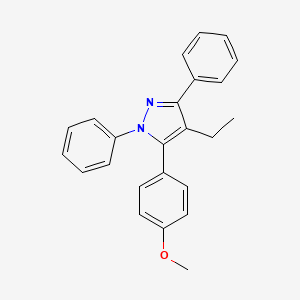


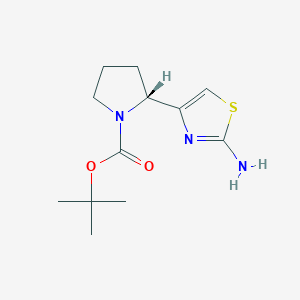
![6-(2,4-DIMETHYLPHENYL)-3-METHYLIMIDAZO[2,1-b]THIAZOLE-5-carbaldehyde](/img/structure/B1499239.png)
![N-[1-(3-Oxocyclohex-1-enyl)vinyl]acetamide](/img/structure/B1499241.png)
